Arginine aspartate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

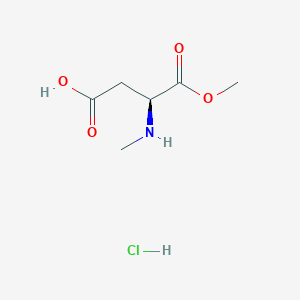

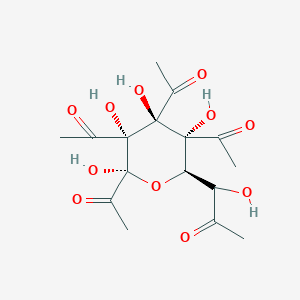

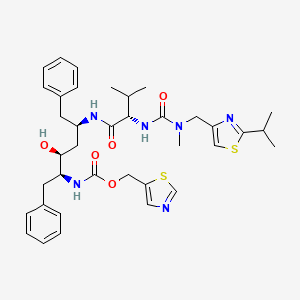

Arginine aspartate is a salt composed of L-Arginine combined with Aspartic Acid . This combination helps cut lactic acid build-up and regulates nitric oxide levels in the body to increase endurance . It is formulated in bodybuilding products and in different types of foods . This compound is an ingredient in products indicated to treat exhaustion during stress, endurance sports, or in the elderly .

Synthesis Analysis

Arginine is the amino acid with the formula (H2N)(HN)CN(H)(CH2)3CH(NH2)CO2H . It is produced endogenously by a family of enzymes called the nitric oxide synthases (NOS), which catalyze the synthesis of NO from the amino acid arginine .

Molecular Structure Analysis

The molecular formula of this compound is C10H21N5O6 . Its average mass is 307.304 Da and its monoisotopic mass is 307.149170 Da .

Chemical Reactions Analysis

Arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing viscosity of high concentration protein formulations . The effects of this compound on opalescence of IgG solutions resulted from its unique structure, which comprises an amino acid main chain, a guanidinium group, and a counter ion .

Physical and Chemical Properties Analysis

The molecular formula of this compound is C10H21N5O6 . Its average mass is 307.304 Da and its monoisotopic mass is 307.149170 Da .

Aplicaciones Científicas De Investigación

Nutritional and Therapeutic Applications : Arginine and aspartate, as dipeptides, show potential for nutritional and therapeutic applications due to their physiological functions. Arginine aspartate may offer higher bioavailability compared to amino acid mixtures, suggesting its use in cardiovascular, genitourinary, gastrointestinal, and immune disorders (Sallam & Steinbüchel, 2010).

Impact on Athletes : A study on endurance-trained runners found that chronic supplementation with this compound did not show metabolic benefits and led to a significant reduction in total plasma amino acid levels. This raises questions about the effectiveness of this compound as a nutritional ergogenic aid (Colombani et al., 1999).

Cancer Research : Arginine plays a critical role in cancer metabolism, and its depletion can be a therapeutic strategy. Over 70% of tumors suppress arginine synthesis, making them dependent on external arginine. This compound could have implications in arginine-deprivation therapy for cancer treatment (Chen et al., 2021).

Wound Healing and Immune Function : this compound enhances wound healing and lymphocyte immune responses in humans. It was shown to significantly increase collagen deposition in wounds and improve lymphocyte mitogenesis, suggesting benefits in clinical wound healing and immune enhancement (Barbul et al., 1990).

Exercise and Substrate Metabolism : Supplementation with this compound lowered blood lactate levels and oxygen consumption during submaximal exercise, indicating enhanced fat oxidation and improved work efficiency. This suggests potential benefits for athletes and patients in terms of increased exercise tolerance and capacity (Burtscher et al., 2005).

No Ergogenic Effects in Athletes : A review found no significant impact of this compound on metabolism, endocrine system, or performance in athletes. This challenges the notion of this compound as an effective supplement for enhancing athletic performance (Knechtle & Bosch, 2008).

Pharmaceutical and Biotechnological Applications : this compound has applications in biotechnology and the pharmaceutical industry, such as in the production of cationic hydrogels, nutraceuticals, antimicrobials, and therapeutic compositions for dental sensitivity. Its derivatives also have potential in the treatment of Parkinson’s disease and other conditions (Ahmed et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Arginine aspartate involves the reaction between L-arginine and L-aspartic acid.", "Starting Materials": [ "L-arginine", "L-aspartic acid" ], "Reaction": [ "Step 1: Dissolve L-arginine in water and adjust the pH to 7-8 using NaOH.", "Step 2: Dissolve L-aspartic acid in water and adjust the pH to 7-8 using NaOH.", "Step 3: Mix the two solutions and stir for several hours at room temperature.", "Step 4: Adjust the pH of the mixture to 9-10 using NaOH.", "Step 5: Filter the solution to obtain the solid product, Arginine aspartate." ] } | |

Número CAS |

3054-35-1 |

Fórmula molecular |

C10H21N5O6 |

Peso molecular |

307.30 g/mol |

Nombre IUPAC |

2-aminobutanedioic acid;(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;/m1./s1 |

Clave InChI |

SUUWYOYAXFUOLX-PGMHMLKASA-N |

SMILES isomérico |

C(C[C@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |

SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |

SMILES canónico |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Dibenzo[b, f][1,4]thiazepin-11-ylpiperazin-1-yl)ethoxy]ethanol hemifumarate](/img/structure/B7908085.png)

![but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B7908087.png)

![(1S,5R,7R,8R,11R,13R,14R)-8-[(2S,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B7908092.png)

![[(2S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B7908123.png)